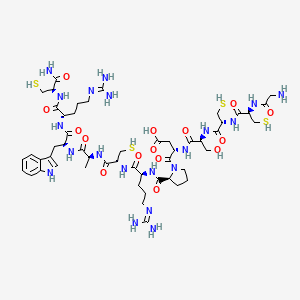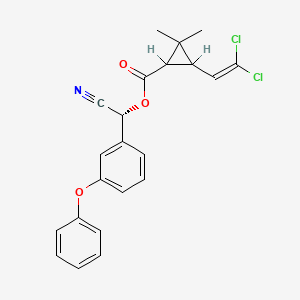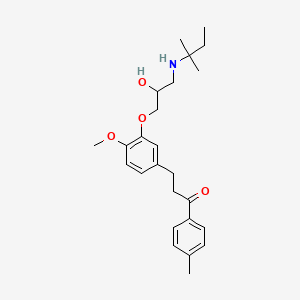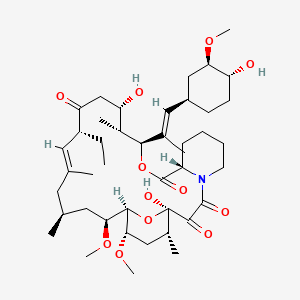![molecular formula C27H39ClN2O2 B1665339 2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride CAS No. 199467-52-2](/img/structure/B1665339.png)
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride
描述
准备方法
合成路线和反应条件
AM 36 的合成涉及多个步骤,从制备哌嗪核心结构开始。反应条件通常包括使用有机溶剂和催化剂来促进目标产物的形成。该过程包括以下步骤:
哌嗪核的形成: 第一步涉及在碱存在下,1-氯-4-硝基苯与哌嗪反应形成哌嗪核。
取代反应: 最后一步涉及用 4-氯苯基和 3,5-双(1,1-二甲基乙基)-4-羟基苯基取代羟基化的哌嗪。
工业生产方法
AM 36 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和催化剂,以确保最终产品的高产率和纯度。 反应条件已优化,最大限度地减少副产物并提高合成效率 .
化学反应分析
反应类型
AM 36 经历各种化学反应,包括:
氧化: AM 36 可以被氧化形成相应的氧化物。
还原: 该化合物可以被还原形成还原衍生物。
取代: AM 36 可以发生取代反应,其中羟基或苯基被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应通常涉及使用卤化剂和催化剂。
主要产物
科学研究应用
AM 36 具有广泛的科学研究应用,包括:
化学: 用作研究钠通道阻滞剂和抗氧化剂的模型化合物。
生物学: 研究其在调节中性粒细胞炎症反应和减少血脑屏障破坏中的作用。
医学: 探索其在治疗脑缺血和中风中的神经保护特性。
作用机制
AM 36 通过结合钠通道阻滞和抗氧化活性来发挥其作用。该化合物抑制钠通道,阻止钠离子流入神经元,这有助于降低神经元兴奋性和损伤。 此外,其抗氧化特性有助于清除活性氧物种,从而保护神经元免受氧化应激 .
相似化合物的比较
类似化合物
- 4-氨基-2-(4-甲基-1-哌嗪基)-5-(2,3,5-三氯苯基)嘧啶
- 3,5-二丁基-4-羟基-甲苯
- (S)-N-[4-[4-[(3,4-二氢-6-羟基-2,5,7,8-四甲基-2H-1-苯并吡喃-2-基)羰基]-1-哌嗪基]苯基]-2-噻吩甲酰亚胺
独特性
AM 36 的独特性在于其在一个化合物中结合了钠通道阻滞和抗氧化活性。 这种双重作用机制提供协同效应,使其在神经保护方面比只具有这些活性之一的其他化合物更有效 .
属性
IUPAC Name |
2,6-ditert-butyl-4-[[4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39ClN2O2/c1-26(2,3)22-15-19(16-23(25(22)32)27(4,5)6)17-29-11-13-30(14-12-29)18-24(31)20-7-9-21(28)10-8-20/h7-10,15-16,24,31-32H,11-14,17-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSFWANJADAZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199467-52-2 | |
| Record name | AM-36 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199467522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-36 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OBY024NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















